molecular formula C17H26N2O4 B15358688 1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid

1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid

Cat. No.: B15358688
M. Wt: 322.4 g/mol
InChI Key: KWZNLUFQUDQQJU-ZYJSHVEQSA-N
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Description

Vildagliptin is an orally active antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting this enzyme, vildagliptin helps to increase the levels of incretin hormones, leading to improved glycemic control.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The synthesis typically involves the use of reagents such as hydroxylamine, formaldehyde, and cyanide.

Industrial Production Methods: In an industrial setting, the production of vildagliptin involves large-scale chemical reactions carried out in reactors under controlled conditions. The process includes purification steps to ensure the final product meets the required pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Vildagliptin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final active pharmaceutical ingredient (API).

Scientific Research Applications

Vildagliptin has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it serves as a tool to study the role of DPP-4 in glucose metabolism. In medicine, it is used to treat type 2 diabetes mellitus. In industry, it is produced on a large scale for pharmaceutical use.

Mechanism of Action

Vildagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin and suppress the release of glucagon, resulting in improved glycemic control.

Molecular Targets and Pathways Involved: The primary molecular target of vildagliptin is the DPP-4 enzyme. The pathways involved include the incretin pathway, which regulates insulin secretion and glucose homeostasis.

Comparison with Similar Compounds

  • Sitagliptin

  • Saxagliptin

  • Linagliptin

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Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11-,12+,13-,16?,17?/m0/s1

InChI Key

KWZNLUFQUDQQJU-ZYJSHVEQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O

Origin of Product

United States

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